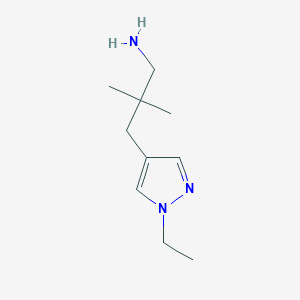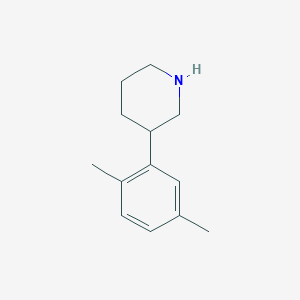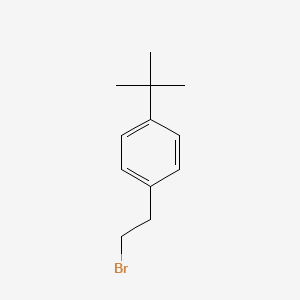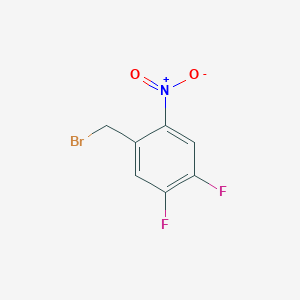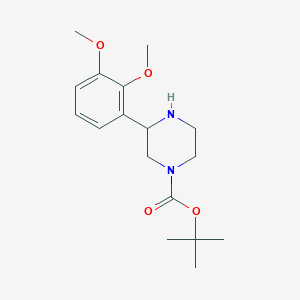
2-(2,3-Dimethylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2,3-dimethylphenyl group. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)oxirane typically involves the epoxidation of 2,3-dimethylstyrene. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethylphenyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy compounds.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Substitution: The oxirane ring can undergo substitution reactions with nucleophiles, resulting in the formation of substituted alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Catalysts: Acid or base catalysts, metal catalysts.
Major Products:
β-Hydroxy compounds: Formed through ring-opening reactions.
Diols: Formed through oxidation reactions.
Substituted alcohols: Formed through substitution reactions
Scientific Research Applications
2-(2,3-Dimethylphenyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The reaction mechanism often follows an S_N2 pathway, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the cleavage of the C-O bond and formation of a new C-N or C-O bond .
Comparison with Similar Compounds
2,3-Dimethyloxirane: Similar in structure but lacks the phenyl group, making it less sterically hindered and more reactive.
2-(3,5-Dimethylphenyl)oxirane: Similar structure with different methyl group positions, affecting its reactivity and steric properties.
cis-2,3-Dimethyloxirane: A stereoisomer with different spatial arrangement, leading to different reactivity and physical properties.
Uniqueness: 2-(2,3-Dimethylphenyl)oxirane is unique due to the presence of the 2,3-dimethylphenyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound for specific synthetic applications where controlled reactivity is required .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-7-4-3-5-9(8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 |
InChI Key |
PSYNRRAPBNXIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





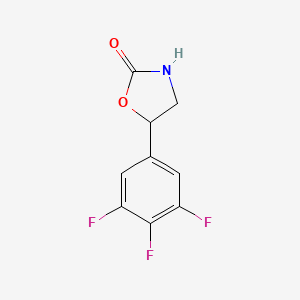

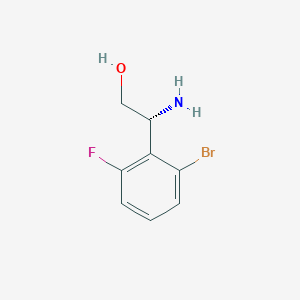

![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

